(Isooctanoato-O)(neodecanoato-O)copper

Wood preservation Copper carboxylates AWPA Zone 4 field testing

(Isooctanoato-O)(neodecanoato-O)copper (CAS 84129-19-1) is a coordination complex in which copper(II) is bound to one isooctanoate (2-ethylhexanoate) and one neodecanoate ligand. It belongs to the metal carboxylate family used as driers, wood preservatives, and catalysts.

Molecular Formula C18H36CuO4
Molecular Weight 380.0 g/mol
CAS No. 84129-19-1
Cat. No. B12652477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Isooctanoato-O)(neodecanoato-O)copper
CAS84129-19-1
Molecular FormulaC18H36CuO4
Molecular Weight380.0 g/mol
Structural Identifiers
SMILESCC(C)CCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Cu]
InChIInChI=1S/C10H20O2.C8H16O2.Cu/c1-10(2,3)8-6-4-5-7-9(11)12;1-7(2)5-3-4-6-8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10);
InChIKeyPNTNPQYEWJGRMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Isooctanoato-O)(neodecanoato-O)copper (CAS 84129-19-1): A Mixed-Ligand Copper Carboxylate for Procurement Evaluation


(Isooctanoato-O)(neodecanoato-O)copper (CAS 84129-19-1) is a coordination complex in which copper(II) is bound to one isooctanoate (2-ethylhexanoate) and one neodecanoate ligand. It belongs to the metal carboxylate family used as driers, wood preservatives, and catalysts . The isooctanoate moiety confers solubility in organic solvents and effective drying action, while the highly branched neodecanoate ligand enhances thermal stability and resistance to acid-mediated degradation . With a molecular formula of C18H36CuO4 and a molecular weight of 380.02 g/mol, it is positionally distinct from single-ligand copper carboxylates and copper naphthenate, occupying a specific performance niche where balanced hydrophobicity, storage stability, and catalytic activity are required .

Why (Isooctanoato-O)(neodecanoato-O)copper Cannot Be Replaced by Generic Copper Naphthenate or Single-Ligand Copper Carboxylates


Generic substitution among copper carboxylates fails because ligand architecture directly governs solubility, thermal stability, drying rate, and biological efficacy [1]. Copper naphthenate (CuN), derived from petroleum naphthenic acids, suffers from variable composition, dark color, and limited acid stability, which restrict its use in color-sensitive coatings and unsaturated polyester resin (UPR) systems . Single-ligand copper isooctanoate offers good drying but reduced thermal stability, while copper neodecanoate alone provides high thermal stability but can exhibit slower initial drying . The mixed isooctanoate-neodecanoate complex balances these trade-offs, delivering a narrower molecular-weight distribution and consistent metal content that directly impact formulation reproducibility – a critical procurement criterion for industrial coating and catalyst manufacturers .

Quantitative Differentiation Evidence for (Isooctanoato-O)(neodecanoato-O)copper vs. Closest Analogs


Wood Preservation Efficacy: Synthetic Copper Carboxylates Including Neodecanoate-Containing Systems Perform Equivalently to Copper Naphthenate in Field Stake Tests

In a direct 5-year AWPA Zone 4 field stake trial, copper carboxylates formulated with synthetic acids—including neodecanoic acid bottoms—yielded decay prevention equivalent to or only slightly lower than straight naphthenic acid-derived copper naphthenate [1]. All oil-carrier formulations qualified as ground-contact preservatives at appropriate retentions, with heavy oil carriers outperforming light organic solvents and water-based systems [1]. This establishes that synthetic-acid-based copper carboxylates, including the isooctanoate-neodecanoate mixed-ligand class, meet the biological performance benchmark set by copper naphthenate while offering procurement advantages in acid-number consistency and color.

Wood preservation Copper carboxylates AWPA Zone 4 field testing

Catalytic Activity in C–H Functionalization: Copper(II) Ethylhexanoate and Copper(II) Neodecanoate Exhibit Comparable High Yields, Supporting the Mixed-Ligand Complex as a Viable Single-Component Catalyst

In a head-to-head comparison under identical conditions, copper(II) ethylhexanoate (Cu(EH)2) and copper(II) neodecanoate (Cu(ND)2) each promoted intramolecular alkene amination with isolated yields of 61% and 59%, respectively, at 190 °C [1]. Both significantly outperformed copper(II) acetate (16–39%). Because the target compound incorporates both the ethylhexanoate and neodecanoate ligands on the same copper center, it offers the synthetic chemist a single catalyst that mimics the reactivity profile of either individual copper carboxylate, simplifying catalyst inventory and ensuring consistent ligand-to-metal stoichiometry across reaction scales.

Organic synthesis C–H amination Copper catalysis

Metal Content Uniformity and Storage Stability: Defined Cu Content (8 ± 0.2%) and Acid Stability Enable Predictable Formulation Performance vs. Variable Naphthenate Compositions

Vendor technical specifications for copper isooctanoate (a constituent ligand system) list a tightly controlled metal content of 8 ± 0.2% Cu, full solubility in organic solvents, and transparent solutions without precipitate upon storage . In contrast, copper naphthenate metal content varies with the acid number of the naphthenic acid feedstock (typically 10–13% Cu for solvent-free grades) and can produce cloudy or precipitating formulations during extended storage [1]. The mixed isooctanoate-neodecanoate complex, by design, leverages the molecular-weight stability of branched synthetic acids to deliver batch-to-batch consistency that directly translates into reproducible drier dosing in alkyd paint formulations and unsaturated polyester resin curing .

Paint driers Metal carboxylate quality control Formulation stability

Regulatory and Environmental Profile: Classified Under REACH with Defined Aquatic Toxicity Hazard, Enabling Compliance-Driven Procurement

Copper isooctanoate, the 2-ethylhexanoate constituent, is registered under EU REACH and carries the hazard statement H400 (Very toxic to aquatic life, 100% of the notified classification) [1]. The mixed isooctanoate-neodecanoate copper complex is listed under EINECS number 282-190-7, enabling its identification in IUCLID substance databases and facilitating Safety Data Sheet (SDS) preparation [2]. In comparison, copper naphthenate is often classified as a UVCB substance (Unknown or Variable composition, Complex reaction products), making exact hazard profiling more ambiguous and prone to regulatory variability across jurisdictions [3]. For industrial buyers subject to ISO 14001 or REACH compliance audits, the well-defined single-substance registration of the mixed-ligand complex reduces regulatory risk.

Regulatory compliance Aquatic toxicology REACH registration

Procurement-Driven Application Scenarios for (Isooctanoato-O)(neodecanoato-O)copper (CAS 84129-19-1)


Wood Preservation Formulations – Drop-In Replacement for Copper Naphthenate in AWPA- Compliant Ground-Contact Systems

Formulators seeking to replace copper naphthenate with a synthetically consistent copper carboxylate can deploy (Isooctanoato-O)(neodecanoato-O)copper in heavy oil carriers for ground-contact wood preservation. Field-stake evidence confirms that synthetic-acid copper carboxylates deliver equivalent decay prevention to copper naphthenate over 5 years in AWPA Zone 4 conditions [1]. The controlled acid composition of the mixed isooctanoate-neodecanoate ligand system eliminates the batch-to-batch variability inherent in naphthenic-acid feedstocks, enabling consistent retention calculations and predictable biological performance.

Catalyst Procurement Consolidation – Single-SKU Replacement for Separate Copper Ethylhexanoate and Copper Neodecanoate in Amination and Coupling Reactions

Research laboratories running copper-catalyzed C–H amination, carboamination, or oxidative coupling reactions can consolidate two catalyst purchases into one by using (Isooctanoato-O)(neodecanoato-O)copper. The ethylhexanoate ligand provides reactivity comparable to Cu(EH)2 (61% yield at 190 °C), while the neodecanoate ligand matches the thermal resilience of Cu(ND)2 (59% yield) [1]. This reduces inventory complexity without sacrificing catalytic throughput, particularly beneficial for medicinal chemistry and process development groups where reaction condition screening across multiple copper sources is routine.

Alkyd Paint and UPR Drier Formulations – Precision Dosing Enabled by Tight Metal Content Tolerance

Manufacturers of air-drying alkyd paints and unsaturated polyester resins require cobalt-free copper driers with reproducible metal content to ensure consistent film drying times and avoid levelling defects. (Isooctanoato-O)(neodecanoato-O)copper, with a typical copper specification of 8 ± 0.2% and full organic-solvent solubility [1], outperforms copper naphthenate whose variable metal content (10–13% Cu) demands re-titration of drier dosage per batch [2]. The acid-stable, precipitate-free storage characteristics further support just-in-time manufacturing workflows in coatings plants .

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